

CEP-28122 Beyond ALK: An In-depth Selectivity Profile

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This technical guide provides a comprehensive analysis of the target selectivity profile of CEP-28122, a potent, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). While primarily recognized for its high affinity for ALK, a thorough understanding of its off-target interactions is crucial for predicting potential therapeutic applications and anticipating adverse effects. This document collates and presents the quantitative data on CEP-28122's kinase inhibition spectrum, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

CEP-28122 is a highly selective inhibitor of ALK with an IC50 of 1.9 nM in enzymatic assays.[1] Kinase profiling against a broad panel of 259 kinases revealed that at a concentration of 1 μ M, CEP-28122 demonstrates significant inhibition (>90%) against only a small subset of kinases, underscoring its high selectivity.[1] Notably, besides ALK, CEP-28122 shows potent inhibition of the RSK kinase family (RSK2, RSK3, and RSK4) with IC50 values in the low nanomolar range. [1] This document provides a detailed breakdown of these interactions and the methodologies used to determine them, offering valuable insights for researchers in oncology and kinase inhibitor development.

Target Selectivity Profile of CEP-28122



The kinase selectivity of CEP-28122 was extensively evaluated, and the findings are summarized below. The primary screening was conducted at a concentration of 1 μ M against a panel of 259 kinases. For kinases exhibiting greater than 90% inhibition in the initial screen, IC50 values were subsequently determined.

Kinase Target	IC50 (nM)	Assay Type
Primary Target		
ALK	1.9	TRF-based enzymatic assay
Secondary Targets (>90% inhibition at 1 μM)		
RSK2	12	Radiometric assay
RSK3	7	Radiometric assay
RSK4	17	Radiometric assay
Flt4	46	TRF-based enzymatic assay

Note: The complete list of the 259 kinases screened and their respective percentage inhibition at 1 μ M can be found in the supplementary materials of the primary publication by Cheng et al., Molecular Cancer Therapeutics, 2012.

Experimental Protocols In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CEP-28122 against recombinant ALK and other kinases.

Methodology:

Reaction Mixture Preparation: The kinase reactions were performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.



- Enzyme and Substrate: Recombinant human ALK enzyme was incubated with a biotinylated poly-Glu-Tyr (4:1) substrate and ATP.
- Inhibitor Addition: CEP-28122 was serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration was kept constant at 1%.
- Reaction Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (typically 60 minutes).
- Detection: The reaction was stopped by the addition of an EDTA-containing buffer.
 Phosphorylated substrate was detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
- Data Analysis: The TRF signal was measured using a suitable plate reader. IC50 values
 were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular ALK Phosphorylation Assay

Objective: To assess the ability of CEP-28122 to inhibit ALK autophosphorylation in a cellular context.

Methodology:

- Cell Culture: ALK-positive human anaplastic large-cell lymphoma (ALCL) cell lines (e.g., Karpas-299, SUP-M2) or non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H3122) were cultured in appropriate media supplemented with fetal bovine serum.
- Compound Treatment: Cells were treated with varying concentrations of CEP-28122 or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).
- Cell Lysis: Following treatment, cells were washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.
- Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary

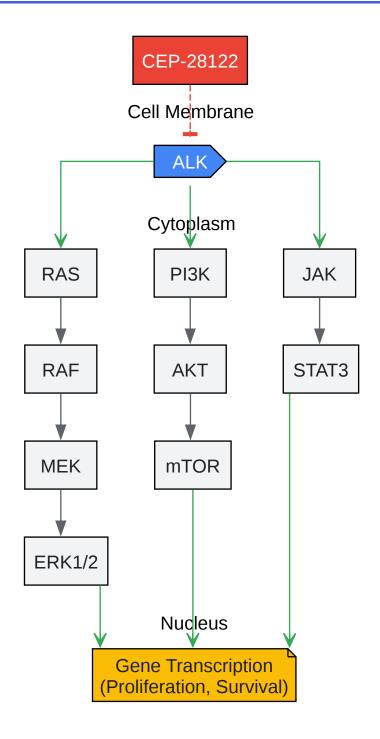


antibodies specific for phosphorylated ALK (e.g., pALK Tyr1604) and total ALK.

Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the
protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system. Band intensities were quantified using densitometry software, and the ratio of
phosphorylated ALK to total ALK was calculated.

Signaling Pathways and Experimental Workflows



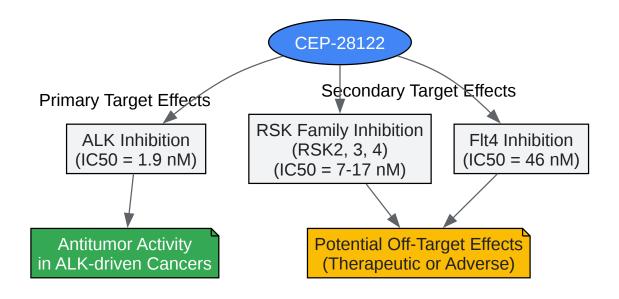


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Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

Caption: Experimental workflow for determining kinase selectivity profile.





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Caption: Relationship between target selectivity and potential effects.

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References

- 1. aacrjournals.org [aacrjournals.org]
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